molecular formula C13H15NO3 B2748822 methyl 4-(pyrrolidine-1-carbonyl)benzoate CAS No. 210963-73-8

methyl 4-(pyrrolidine-1-carbonyl)benzoate

Cat. No. B2748822
Key on ui cas rn: 210963-73-8
M. Wt: 233.267
InChI Key: UHWVTOYUVOZTQD-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

The method described in Referential Example 492 was performed by use of pyrrolidine and terephthalic acid monomethyl chloride, whereby the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
terephthalic acid monomethyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:6]Cl.[C:8]([OH:19])(=[O:18])[C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1>>[CH3:6][O:19][C:8](=[O:18])[C:9]1[CH:10]=[CH:11][C:12]([C:13]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:15])=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Two
Name
terephthalic acid monomethyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl.C(C1=CC=C(C(=O)O)C=C1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C(=O)N1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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